2-Chloro-4,6-dimethylphenyl isocyanate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4,6-dimethylphenyl isocyanate often involves chlorination processes. For example, chlorination of dimethylphenols has been studied, revealing the formation of polychlorocyclohex-3-enones among other compounds, highlighting the complexity and variability in the synthesis of chlorinated organic compounds (Hartshorn, Martyn, Robinson, & Vaughan, 1986; Hartshorn, Judd, & Robinson, 1986).

Molecular Structure Analysis

Molecular structure and computational studies have provided insights into the geometry and electronic structure of related dimethylphenyl compounds. For instance, density functional theory (DFT) calculations have been used to analyze the molecular geometry and properties of certain dimethylphenyl derivatives, highlighting the nonplanarity and photochromic behavior of these molecules (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Chemical Reactions and Properties

Chemical reactions involving dimethylphenyl isocyanate derivatives have been explored, such as the reaction with benzoyl isothiocyanate leading to a sterically congested ring structure. These reactions demonstrate the compound's reactivity and potential for forming complex molecular architectures (Yavari & Djahaniani, 2010).

Physical Properties Analysis

The physical properties of 2-Chloro-4,6-dimethylphenyl isocyanate and related compounds, such as crystal structure and hydrogen bonding patterns, have been determined through X-ray diffraction and other analytical techniques. These studies provide valuable information on the compound's solid-state characteristics and molecular interactions (Shi et al., 2007).

Chemical Properties Analysis

Research has delved into the chemical properties of dimethylphenyl isocyanate derivatives, examining aspects like their reactivity, stability, and interactions with other chemical entities. For instance, studies on the synthesis and reactivity of various isocyanate compounds offer insights into their potential applications and chemical behavior (Lebedev et al., 2006).

Applications De Recherche Scientifique

Isocyanate-Related Research

Isocyanates, including compounds similar to 2-Chloro-4,6-dimethylphenyl isocyanate, are known for their reactivity and are widely used in the synthesis of polyurethanes, a class of polymers with broad applications ranging from foams and coatings to adhesives and elastomers. The reactivity of isocyanates with alcohols to form urethanes and with amines to form ureas makes them valuable in creating a variety of polymeric materials with tailored properties.

Toxicity and Sensitization Studies

Isocyanates are also studied for their toxicological and sensitization potential. For instance, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and butachlor have been evaluated for their acute toxicity and stress behavior on aquatic organisms and were found to exhibit variable toxicity levels. These studies highlight the importance of understanding the environmental and health impacts of chemical compounds, including isocyanates, to ensure safe handling and application in research and industry (Farah et al., 2004).

Environmental Impact and Analytical Methods

Research on the environmental impact of isocyanates and related compounds, as well as the development of analytical methods for their detection and quantification, is crucial for monitoring and mitigating potential risks. Studies on compounds like 2,4-D have investigated the toxic mechanisms related to their action on the central nervous system, providing insights into the potential effects of isocyanate exposure (Oliveira & Palermo-neto, 1995).

Potential Applications in Drug Discovery

The structural features of isocyanates, including the isocyanate group and substituted phenyl rings, may find applications in drug discovery and medicinal chemistry. For example, compounds with similar structural motifs have been explored for their pharmacological activities, such as alpha 2-adrenoceptor agonist properties (Virtanen et al., 1988).

Safety And Hazards

2-Chloro-4,6-dimethylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, respiratory irritation, and may cause allergy or asthma symptoms if inhaled . Personal protective equipment should be used and dust formation should be avoided .

Relevant Papers Relevant papers related to 2-Chloro-4,6-dimethylphenyl isocyanate were not found in the search results .

Propriétés

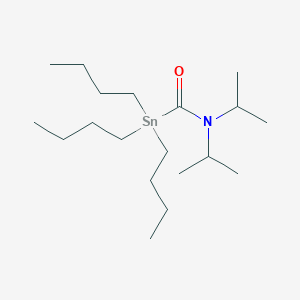

IUPAC Name |

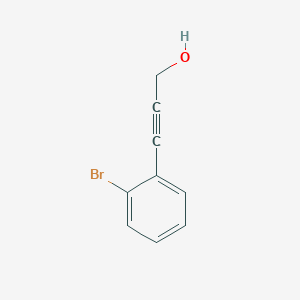

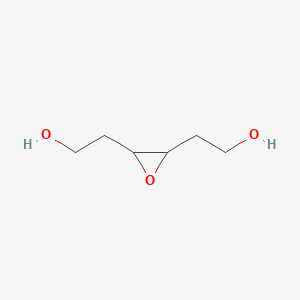

1-chloro-2-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPKAFNBYGDGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402639 | |

| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethylphenyl isocyanate | |

CAS RN |

124421-12-1 | |

| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)